4-(((Benzyloxy)carbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid
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Overview
Description
4-(((Benzyloxy)carbonyl)amino)-2-oxabicyclo[222]octane-1-carboxylic acid is a complex organic compound notable for its bicyclic structure This compound features a bicyclic framework, which consists of two fused rings, making it an interesting subject in the field of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((Benzyloxy)carbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid typically involves multiple steps:
Formation of the bicyclic core: : The initial step involves constructing the bicyclic core using a Diels-Alder reaction.
Introduction of the amino group: : Subsequent functionalization involves adding the (Benzyloxy)carbonyl-amino group through amide bond formation.
Final modifications: : Further modifications can include protecting group strategies and deprotection to yield the final compound.
Industrial Production Methods: While specific industrial methods for large-scale production may vary, they generally adhere to established synthetic routes with optimization for yield, cost-effectiveness, and environmental considerations. Commonly, flow chemistry and continuous synthesis techniques are employed for scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(((Benzyloxy)carbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid can undergo several types of reactions, including:
Oxidation: : This compound can be oxidized under controlled conditions to introduce further functional groups.
Reduction: : It can be reduced using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophilic substitution reactions are common, where different nucleophiles can replace existing substituents.
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral media.
Reduction: : LiAlH4 in dry ether or tetrahydrofuran (THF).
Substitution: : Reagents such as sodium ethoxide (NaOEt) in ethanol or other suitable solvents.
Oxidation: : Products can include carboxylic acids or ketones, depending on reaction conditions.
Reduction: : Primary or secondary alcohols.
Substitution: : Varies based on the nucleophile used, leading to a diverse range of substituted compounds.
Scientific Research Applications
4-(((Benzyloxy)carbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid finds applications in:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: : Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the development of new materials and polymers with enhanced properties.
Mechanism of Action
The compound exerts its effects through specific molecular interactions:
Molecular Targets: : It may target enzymes, receptors, or other biomolecules, influencing their activity or function.
Pathways: : It can modulate biochemical pathways related to inflammation, cell proliferation, or metabolism.
Comparison with Similar Compounds
Similar Compounds:
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid: : Lacks the benzyloxycarbonyl group, leading to different reactivity and applications.
2-Oxabicyclo[2.2.2]octane derivatives: : Varying substituents can significantly alter the chemical and biological properties.
Uniqueness: The presence of the (Benzyloxy)carbonyl-amino group in 4-(((Benzyloxy)carbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid confers unique steric and electronic characteristics, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-(phenylmethoxycarbonylamino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c18-13(19)16-8-6-15(7-9-16,11-22-16)17-14(20)21-10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKBAOJZDHYTIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CO2)NC(=O)OCC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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